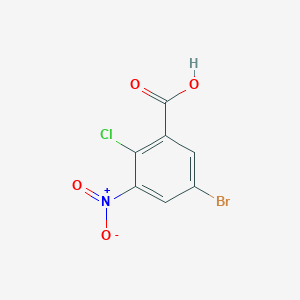

5-Bromo-2-chloro-3-nitrobenzoic acid

Descripción

BenchChem offers high-quality 5-Bromo-2-chloro-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chloro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLINULPTLDKOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Bromo-2-chloro-3-nitrobenzoic Acid

5-Bromo-2-chloro-3-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a bromine atom, a chlorine atom, and a nitro group attached to a benzene ring, dictates its physicochemical properties and, consequently, its solubility profile. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo studies.

Physicochemical Properties (Predicted and from Related Compounds):

| Property | Value/Information | Source |

| Molecular Formula | C₇H₃BrClNO₄ | [1] |

| Molecular Weight | 280.46 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds |

| Melting Point | Not available. For comparison, 5-Bromo-2-chlorobenzoic acid has a melting point of 154-156 °C. | [2] |

| pKa | The carboxylic acid group will have an acidic pKa, likely lowered by the electron-withdrawing nitro, chloro, and bromo substituents. | Chemical Theory |

| Polarity | The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (benzene ring, halogens) regions, suggesting solubility in a range of solvents. | Chemical Theory |

Theoretical Solubility Profile

The solubility of 5-Bromo-2-chloro-3-nitrobenzoic acid is governed by the principle of "like dissolves like." The presence of the polar carboxylic acid and nitro groups suggests that it will exhibit some solubility in polar solvents. Carboxylic acids can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.[3] However, the bulky and non-polar benzene ring, along with the halogen substituents, will contribute to its solubility in organic solvents.

Qualitative Solubility Predictions:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) which can effectively solvate the polar functional groups.

-

Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and other short-chain alcohols. Solubility in acidic solutions like dilute nitric acid may also be a factor in certain applications.[4]

-

Low Solubility: Expected in non-polar solvents like hexane and toluene, where the polar functional groups would not be effectively solvated.

-

Aqueous Solubility: Likely to be sparingly soluble in neutral water due to the significant non-polar character of the molecule.[5] The solubility is expected to increase in alkaline aqueous solutions (e.g., NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[6]

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 5-Bromo-2-chloro-3-nitrobenzoic acid.

Factors Influencing Solubility

The solubility of a solid compound is influenced by several key factors. Understanding and controlling these variables is crucial for obtaining reproducible results.

Caption: Key factors influencing the solubility of a solid compound.

Equilibrium Solubility Determination Protocol

This protocol describes the shake-flask method, a gold standard for determining equilibrium solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the 5-Bromo-2-chloro-3-nitrobenzoic acid is of high purity.

-

Select a range of solvents of interest (e.g., water, ethanol, methanol, acetonitrile, DMSO).

-

Prepare a series of vials for each solvent.

-

-

Addition of Solute and Solvent:

-

Add an excess amount of the solid compound to each vial to ensure that a saturated solution is achieved. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature environment (e.g., a shaker bath set at 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples or filter the supernatant through a chemically inert filter (e.g., PTFE). This step is critical to avoid overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of 5-Bromo-2-chloro-3-nitrobenzoic acid.

-

Analytical Techniques for Quantification

The accurate determination of solubility relies on a sensitive and specific analytical method for quantifying the concentration of the dissolved compound.

| Analytical Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by UV detection.[7] | High sensitivity, specificity, and versatility. Can separate the analyte from impurities.[7] | Requires method development and specialized equipment.[7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[8] | High sensitivity and structural confirmation.[7] | May require derivatization for non-volatile compounds like carboxylic acids, adding complexity.[7] |

| UV-Vis Spectroscopy | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective. | Lower sensitivity and susceptible to interference from other UV-absorbing species in the sample. |

| Titration | Neutralization of the carboxylic acid with a standardized base. | Simple and inexpensive. | Lower sensitivity and only suitable for acidic or basic solutions where the analyte is the primary acidic/basic species.[6] |

For its balance of sensitivity, specificity, and efficiency, HPLC is the recommended technique for the quantitative analysis of 5-Bromo-2-chloro-3-nitrobenzoic acid in solubility studies.[7]

Conclusion

While direct quantitative solubility data for 5-Bromo-2-chloro-3-nitrobenzoic acid is not currently available in the public domain, this technical guide provides a comprehensive framework for its experimental determination. By understanding the physicochemical properties of the compound and following the detailed protocols for solubility measurement and quantification, researchers can generate the reliable data necessary for their work in drug development and other scientific disciplines. The methodologies outlined herein are robust and adhere to established scientific principles, ensuring the generation of high-quality, reproducible results.

References

-

National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]

-

BYJU'S. Test for Carboxyl Group. [Link]

-

Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. [Link]

-

Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

-

Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No.. [Link]

-

NCERT. testsforfunctionalgroups - inorganiccompounds. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

Sources

- 1. 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 5-ブロモ-2-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. quora.com [quora.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. glindiachemicals.com [glindiachemicals.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloro-3-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 5-Bromo-2-chloro-3-nitrobenzoic acid (C₇H₃BrClNO₄). As experimental spectra for this compound are not widely available in public databases, this document serves as a predictive framework grounded in first principles and data from analogous structures. It is designed for researchers, chemists, and drug development professionals to aid in the synthesis, identification, and purification of this polysubstituted aromatic compound. The guide details predicted data and interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), complete with standardized experimental protocols and workflow visualizations.

Introduction and Molecular Structure Analysis

5-Bromo-2-chloro-3-nitrobenzoic acid is a highly substituted benzene derivative. Its utility in synthetic chemistry lies in the diverse reactivity of its functional groups: a carboxylic acid (C1), a chloro group (C2), a nitro group (C3), and a bromo group (C5). The precise arrangement of these electron-withdrawing groups significantly influences the molecule's electronic properties and, consequently, its spectroscopic characteristics.

Accurate structural elucidation is paramount for any research or development involving this compound. A multi-technique spectroscopic approach is non-negotiable for unambiguous confirmation. This guide synthesizes data from fundamental principles to predict the spectral outcomes, providing a reliable benchmark for researchers.

Chemical Structure:

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Expertise & Causality: The IR Approach

Infrared spectroscopy is the primary tool for identifying the key functional groups within the molecule. The vibrational frequencies of bonds are sensitive to their environment. For 5-Bromo-2-chloro-3-nitrobenzoic acid, we are particularly interested in the highly characteristic signals from the carboxylic acid and nitro groups, as well as the patterns in the fingerprint region indicative of the substitution on the aromatic ring.

2.2. Predicted IR Data Interpretation

The spectrum will be dominated by the carboxylic acid moiety, which presents two very distinct features:

-

O-H Stretch: An extremely broad absorption band is expected in the region of 3300-2500 cm⁻¹ .[2] This breadth is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids typically form in the solid state.[3][4]

-

C=O Stretch: A very strong, sharp absorption should appear between 1710-1680 cm⁻¹ .[5] The conjugation of the carbonyl with the aromatic ring and the presence of adjacent electron-withdrawing groups will likely shift this peak to the lower end of the typical range for carboxylic acids.[6]

Other key expected absorptions are:

-

N-O Stretch (Nitro Group): Two distinct bands are predicted: a strong, asymmetric stretch around 1550-1530 cm⁻¹ and a symmetric stretch near 1350-1330 cm⁻¹ .

-

C=C Stretch (Aromatic): Multiple medium-to-weak bands will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A medium intensity band is expected around 1320-1210 cm⁻¹ , associated with the carboxylic acid.

-

C-Cl and C-Br Stretches: These will appear in the lower frequency (fingerprint) region, typically below 800 cm⁻¹.

Table 1: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Carboxylic Acid O-H | 3300 - 2500 | Strong, Very Broad | Characteristic of H-bonded dimer. |

| Aromatic C-H | ~3100 | Weak | Often obscured by the broad O-H band. |

| Carboxylic Acid C=O | 1710 - 1680 | Strong, Sharp | Position influenced by conjugation and EWGs. |

| Aromatic C=C | 1600 - 1450 | Medium to Weak | Multiple bands expected. |

| Nitro N-O (Asymmetric) | 1550 - 1530 | Strong | Key indicator for the nitro group. |

| Nitro N-O (Symmetric) | 1350 - 1330 | Medium | Key indicator for the nitro group. |

| Carboxylic Acid C-O | 1320 - 1210 | Medium | Coupled with O-H in-plane bending. |

| C-Cl Stretch | 800 - 600 | Medium to Strong | In the fingerprint region. |

| C-Br Stretch | 690 - 515 | Medium to Strong | In the fingerprint region. |

2.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol is a self-validating system as it requires minimal sample preparation and provides high-quality, reproducible data.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 5-Bromo-2-chloro-3-nitrobenzoic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows. Label the significant peaks.

2.4. Visualization: IR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Expertise & Causality: The NMR Approach

NMR spectroscopy provides the atomic-level connectivity map of the molecule. For this compound, ¹H NMR will identify the aromatic protons, while ¹³C NMR will account for every unique carbon atom. The powerful deshielding effects of the three electron-withdrawing substituents (Cl, NO₂, Br) and the carboxylic acid group will dominate the spectra, pushing signals significantly downfield.[7][8]

3.2. Predicted ¹H NMR Data Interpretation

The molecule has only two protons on the aromatic ring, at positions C4 and C6, and one acidic proton from the carboxylic acid.

-

Aromatic Protons (H4, H6): These two protons are in different chemical environments.

-

H6: This proton is ortho to the bromine at C5 and meta to the carboxylic acid at C1.

-

H4: This proton is ortho to both the bromine at C5 and the nitro group at C3.

-

Due to the strong deshielding from the adjacent nitro and bromo groups, both protons are expected to resonate far downfield, likely in the δ 8.0 - 8.5 ppm range.[9] They will appear as two distinct signals.

-

Splitting: These protons are meta to each other (separated by 4 bonds). They should exhibit a small coupling, appearing as two doublets with a coupling constant (⁴J) of approximately 2-3 Hz .

-

-

Carboxylic Acid Proton (-COOH): This proton will appear as a very broad singlet, typically far downfield (δ > 10 ppm , often around 13 ppm), and its signal may be exchangeable with D₂O.[10]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.3 - 8.5 | Doublet (d) | ~2-3 |

| H6 | 8.1 - 8.3 | Doublet (d) | ~2-3 |

| -COOH | > 12 | Broad Singlet (br s) | N/A |

3.3. Predicted ¹³C NMR Data Interpretation

The molecule has 7 unique carbon atoms. Due to the symmetry of monosubstituted benzene rings, all carbons in the target molecule are chemically distinct.

-

Carboxyl Carbon (-COOH): This carbon will be the most downfield signal, typically in the δ 165-170 ppm range, due to its bonding to two oxygen atoms.[11]

-

Aromatic Carbons: All six aromatic carbons will be influenced by the substituents.

-

C-Cl, C-Br, C-NO₂ (C2, C3, C5): The carbons directly attached to the electron-withdrawing halogens and nitro group will be significantly deshielded. Their signals are expected between δ 120-150 ppm . The C-NO₂ carbon (C3) is often the most deshielded of this group.

-

C-COOH (C1): The carbon bearing the carboxylic acid group will also be downfield, likely in the δ 130-135 ppm range.

-

C-H (C4, C6): The carbons bonded to protons will be the most upfield of the aromatic signals, but still downfield relative to benzene (128.5 ppm), expected around δ 125-140 ppm .

-

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 170 | Most downfield signal. |

| C-NO₂ (C3) | 145 - 150 | Strongly deshielded by nitro group. |

| C-Cl (C2) | 135 - 145 | Deshielded by chloro and adjacent groups. |

| C-Br (C5) | 120 - 125 | Less deshielded than C-Cl. |

| C-COOH (C1) | 130 - 135 | Quaternary carbon. |

| C-H (C4, C6) | 125 - 140 | Two distinct signals expected. |

3.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound. Dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typical starting points.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.

3.5. Visualization: NMR Substituent Effects

Caption: Deshielding effects on aromatic carbons.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprints

4.1. Expertise & Causality: The MS Approach

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For 5-Bromo-2-chloro-3-nitrobenzoic acid, MS is particularly powerful because the presence of both chlorine and bromine provides an unmistakable isotopic pattern in the molecular ion region. This pattern is a "smoking gun" for the presence and number of these halogens.[12]

4.2. Predicted Mass Spectrum Interpretation

-

Ionization: Electrospray ionization (ESI) in negative mode is ideal, as the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion.

-

Molecular Ion Region: The key feature will be a cluster of peaks corresponding to the [M-H]⁻ ion, reflecting the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[13] This will result in a characteristic pattern of four peaks.

Let M = the mass of the ion containing ⁷⁹Br and ³⁵Cl.

-

M peak: [C₇H₂⁷⁹Br³⁵ClNO₄]⁻

-

M+2 peak: A combination of [C₇H₂⁸¹Br³⁵ClNO₄]⁻ and [C₇H₂⁷⁹Br³⁷ClNO₄]⁻. This will be the most intense peak in the cluster.

-

M+4 peak: [C₇H₂⁸¹Br³⁷ClNO₄]⁻

Table 4: Predicted Isotopic Pattern for the [M-H]⁻ Ion

| Ion | Calculated m/z | Relative Intensity (Approx.) | Isotopes Present |

| M | 277.88 | ~75% | ⁷⁹Br, ³⁵Cl |

| M+2 | 279.88 | ~100% | (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) |

| M+4 | 281.88 | ~25% | ⁸¹Br, ³⁷Cl |

-

Fragmentation: Common fragmentation pathways would include the loss of CO₂ (44 Da) from the carboxylate and the loss of the nitro group (NO₂, 46 Da).

4.3. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in negative ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the [M-H]⁻ ion.

-

Data Analysis: Identify the molecular ion cluster and compare its isotopic pattern to the theoretical prediction. Analyze for expected fragment ions.

4.4. Visualization: Isotope Pattern Logic

Caption: Origin of the M, M+2, and M+4 isotope pattern.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 5-Bromo-2-chloro-3-nitrobenzoic acid:

-

IR spectroscopy will confirm the presence of the carboxylic acid and nitro functional groups.

-

¹H and ¹³C NMR spectroscopy will establish the carbon skeleton, the substitution pattern on the aromatic ring, and the precise number and environment of all protons and carbons.

-

Mass spectrometry will provide the definitive molecular weight and, through its unique isotopic signature, unequivocally confirm the presence of one bromine and one chlorine atom.

Together, these three techniques provide a self-validating system. Any synthesized compound claimed to be 5-Bromo-2-chloro-3-nitrobenzoic acid must satisfy all the predicted spectroscopic characteristics detailed in this guide. This predictive framework serves as an essential tool for any scientist working with this complex and valuable chemical entity.

References

-

PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

-

PubChem. 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 5-Bromo-2-chlorobenzoic acid. SIELC Technologies. [Link]

-

PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

University of California, Davis. IR: carboxylic acids. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

-

NIST. 5-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution. UCL Discovery. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

-

Chemguide. mass spectra - the M+2 peak. Chemguide. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

ResearchGate. Speciation of Substituted Benzoic Acids in Solution. ResearchGate. [Link]

-

YouTube. Isotopic Abundance in Mass Spectrometry. [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. MDPI. [Link]

-

ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids. The Journal of Physical Chemistry A. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

National Library of Medicine. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

YouTube. FTIR spectra of carboxylic acids. [Link]

-

YouTube. Spectroscopy of aromatic compounds. [Link]

-

Carl ROTH. 5-Chloro-3-methoxy-2-nitrobenzoic acid. Carl ROTH. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rsc.org [rsc.org]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Preserving the Integrity of 5-Bromo-2-chloro-3-nitrobenzoic Acid: A Guide to Optimal Storage and Handling

An In-depth Technical Guide:

Introduction

5-Bromo-2-chloro-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid, serving as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its molecular architecture, featuring halogen and nitro substituents, provides versatile reactivity for creating novel compounds. However, these same reactive sites render the compound susceptible to degradation if not stored and handled with the precision it demands. The integrity of research and the success of drug development programs rely on the purity and stability of such starting materials.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the core principles and practical protocols for the optimal storage of 5-Bromo-2-chloro-3-nitrobenzoic acid. Moving beyond simple procedural lists, we will explore the causality behind these recommendations, ensuring that every action taken in the laboratory is grounded in sound scientific reasoning to preserve the compound's chemical fidelity.

Chemical and Physical Profile

A foundational understanding of the compound's properties is essential for designing an effective storage strategy. 5-Bromo-2-chloro-3-nitrobenzoic acid is a solid at room temperature, typically appearing as a crystalline powder.

| Property | Value | Source |

| CAS Number | 60541-88-0 | [1] |

| Molecular Formula | C₇H₃BrClNO₄ | [1] |

| Molecular Weight | 280.46 g/mol | [1] |

| Physical Form | White to off-white crystalline solid | [2][3] |

Below is a diagram illustrating the structural arrangement of the functional groups that dictate the compound's reactivity and stability.

Caption: Chemical structure of 5-Bromo-2-chloro-3-nitrobenzoic acid.

The Science of Stability: Key Degradation Factors

The stability of 5-Bromo-2-chloro-3-nitrobenzoic acid is not absolute. It is a direct function of its environment. The presence of halogens and a nitro group on the benzoic acid core creates vulnerabilities to specific environmental factors. Understanding these factors is paramount to preventing degradation. The material is generally stable under normal ambient conditions, but exposure to moisture, air, and light should be actively avoided to ensure long-term integrity.[2][4]

Caption: Key environmental factors leading to the degradation of the compound.

Moisture: The Catalyst for Instability

Moisture is a primary adversary. Several safety data sheets explicitly recommend protecting the compound from moisture and storing it in a dry place.[2][4][5]

-

Causality: As a carboxylic acid, the compound is polar and can be hygroscopic. Absorbed water can lead to physical clumping, making accurate weighing difficult. More critically, it can act as a medium to facilitate hydrolytic decomposition reactions, especially over long-term storage or if trace impurities are present.

Air and Oxidation: The Silent Degraders

Exposure to air is a listed condition to avoid.[2]

-

Causality: While generally stable, the complex electronic nature of the substituted aromatic ring can be susceptible to slow oxidation over time. Storing the compound under an inert atmosphere (like argon or nitrogen) displaces oxygen and moisture, providing the most robust protection against these degradation pathways. This is particularly critical for long-term storage or for reference standards where utmost purity is required.

Light: The Energy for Unwanted Reactions

Direct sunlight is a specified condition to avoid.[2]

-

Causality: Ultraviolet (UV) radiation from sunlight and some artificial lighting provides the activation energy necessary to initiate photochemical reactions. Carbon-halogen bonds, in particular, can be susceptible to homolytic cleavage upon UV exposure, leading to the formation of free radicals and a cascade of degradation products.

Recommended Storage and Handling Protocols

Effective storage is a system of proactive measures. The following protocols integrate the scientific principles discussed above into actionable, self-validating laboratory practices.

Primary Containment

The first line of defense is a proper container.

-

Requirement: Use amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps.

-

Scientific Rationale:

-

Amber Glass: Filters out UV and other wavelengths of light, directly mitigating the risk of photodegradation.

-

Glass: An inert material that will not leach impurities into or react with the acidic compound.

-

PTFE-lined Cap: Creates a tight, chemically resistant seal that provides an excellent barrier against moisture and air ingress.[2][6][7]

-

Environmental Control

The laboratory environment where the container is stored is the second critical layer of protection.

| Parameter | Recommended Condition | Rationale & Best Practices |

| Temperature | Cool, well-ventilated area[6] | Store at controlled ambient or refrigerated temperatures (as specified on the product label). Avoid placement near heat sources like ovens or instruments. This minimizes the kinetic rate of any potential degradation reactions. |

| Atmosphere | Dry, sealed from air[2][5] | For routine use, ensure the primary container is tightly sealed.[7] For long-term archival storage, place the sealed primary container inside a secondary enclosure, such as a desiccator cabinet containing an active desiccant (e.g., silica gel). For ultimate protection, backfill the primary container with an inert gas like argon before sealing. |

| Light | In the dark | Store containers inside a closed cabinet or drawer to eliminate all light exposure, supplementing the protection offered by amber glass. |

Protocol for Sample Access and Handling

Improper handling can negate perfect storage conditions by introducing contaminants with each use.

-

Temperature Equilibration: Before opening, remove the container from its storage location (especially if refrigerated) and allow it to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes.

-

Causality: Opening a cold container immediately exposes the cold solid to warmer, moist laboratory air, causing atmospheric water to condense directly onto the compound. This is a primary vector for moisture contamination.

-

-

Dispensing Environment: Whenever possible, handle the solid in an environment with controlled low humidity, such as a glove box or a balance with a draft shield. Always avoid dust formation.[6][8]

-

Tool Selection: Use only clean, dry, and inert spatulas (e.g., stainless steel or PTFE-coated) for dispensing.

-

Minimize Exposure Time: Work efficiently to minimize the time the container is open to the atmosphere.

-

Secure Resealing: Immediately after dispensing, securely tighten the cap. For high-purity samples, briefly flush the headspace of the container with a gentle stream of inert gas before sealing to displace any ambient air that entered.

Safety as a Component of Integrity

Proper storage and handling are intrinsically linked to safety. The compound is classified as a skin, eye, and respiratory irritant.[2][9][10] Adherence to safety protocols prevents personnel exposure and cross-contamination of materials.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling the compound.[2][9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6][8]

-

Containment: Ensure eyewash stations and safety showers are readily accessible.[6]

By treating 5-Bromo-2-chloro-3-nitrobenzoic acid with the respect its hazardous properties demand, we inherently protect its chemical purity from contamination.

Summary of Best Practices

-

ALWAYS store in a tightly sealed, amber glass container with a PTFE-lined cap.

-

ALWAYS store in a cool, dry, and dark location, protected from direct sunlight and heat sources.[2][6]

-

ALWAYS allow the container to reach room temperature before opening to prevent condensation.

-

CONSIDER using a desiccator for long-term storage to actively manage moisture.

-

CONSIDER backfilling with inert gas (argon/nitrogen) for archival-grade samples.

-

NEVER leave the container open to the atmosphere longer than necessary.

-

NEVER use contaminated or wet utensils for dispensing.

-

AVOID creating and inhaling dust during handling.[4]

By implementing this comprehensive storage and handling strategy, researchers can ensure the long-term stability and integrity of 5-Bromo-2-chloro-3-nitrobenzoic acid, thereby safeguarding the validity and reproducibility of their scientific work.

References

- 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET. (2025). Santa Cruz Biotechnology.

- 5-Bromo-2-chlorobenzoic acid - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974.

- SAFETY DATA SHEET - 2-Bromo-5-nitrobenzoic acid. (2009). Fisher Scientific.

- 2-CHLORO-5-BROMO BENZOIC ACID MSDS. (2018). Loba Chemie.

- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. (2024). Carl ROTH.

- SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. (2025). Sigma-Aldrich.

- MSDS of 5-Bromo-2-chlorobenzoic acid. (2018). Capot Chemical.

- 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis. ChemicalBook.

- 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478.

- 5-Bromo-2-chloro-3-nitrobenzoic acid | 60541-88-0. Biosynth.

- 5-Bromo-2-Chlorobenzoic Acid. Glindia.

Sources

- 1. 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. glindiachemicals.com [glindiachemicals.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Positional Isomerism of Halogenated Nitrobenzoic Acids for Pharmaceutical Development

Abstract

Halogenated nitrobenzoic acids are a critical class of chemical intermediates, foundational to the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). The specific positioning of the halogen and nitro substituents on the benzoic acid backbone gives rise to a variety of positional isomers, each possessing distinct physicochemical properties, reactivity, and, crucially, divergent biological activities and impurity profiles. This guide provides an in-depth exploration of the synthesis, analysis, and regulatory considerations of these isomers. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these compounds, ensuring the synthesis of pure, safe, and effective pharmaceuticals. We will delve into the strategic synthesis of desired isomers, the analytical methodologies for their separation and characterization, and the regulatory framework that governs their control as impurities in drug substances.

The Fundamental Challenge: Positional Isomerism

The core of the issue with halogenated nitrobenzoic acids lies in the principles of electrophilic aromatic substitution. When a substituted benzene ring, such as a halobenzoic acid, undergoes nitration, the incoming nitro group can be directed to several positions on the ring. The directing effects of the existing substituents—the halogen (an ortho-, para-director) and the carboxylic acid (a meta-director)—are often in conflict, leading to the formation of a mixture of positional isomers.

For instance, the nitration of o-chlorobenzoic acid predominantly yields 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. The separation of these isomers is non-trivial and is a critical step in ensuring the quality of any downstream API. The subtle differences in their structures can lead to significant variations in their chemical and biological properties.

Strategic Synthesis and Control of Isomer Formation

The key to efficiently producing the desired isomer lies in a deep understanding of reaction mechanisms and meticulous control over reaction conditions.

The Directing Effects of Substituents

The regioselectivity of the nitration reaction is a predictable outcome of the electronic effects of the substituents on the benzene ring. The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director, while the halogen atom is also electron-withdrawing (by induction) but is an ortho-, para-director due to resonance effects. The interplay of these directing effects determines the ratio of the resulting isomers.

A Case Study: Synthesis of 2-Chloro-5-nitrobenzoic Acid

A common industrial synthesis involves the nitration of o-chlorobenzoic acid. This process invariably produces the undesired 2-chloro-3-nitrobenzoic acid isomer.

Reaction Pathway:

Caption: Synthesis of 2-chloro-5-nitrobenzoic acid via nitration.

Detailed Protocol for Synthesis and Purification:

-

Nitration:

-

Charge a reactor with concentrated sulfuric acid and o-chlorobenzoic acid in a weight ratio of approximately 3.5-4.5:1.[1]

-

Cool the mixture to below 5°C using an ice bath. This is a critical step, as lower temperatures favor the formation of the 5-nitro isomer and suppress the formation of dinitro byproducts.[2]

-

Slowly add a stoichiometric amount of mixed acid (a solution of nitric acid in concentrated sulfuric acid) while maintaining the temperature between 0°C and 5°C.[2]

-

After the addition is complete, allow the reaction to proceed for at least 2 hours, monitoring the disappearance of the starting material by a suitable method (e.g., Thin Layer Chromatography).[1]

-

Upon completion, the reaction mixture is quenched by pouring it onto crushed ice, causing the crude product (a mixture of isomers) to precipitate.

-

The crude solid is collected by filtration.

-

-

Purification via Alkali Dissolution:

-

The crude isomer mixture is transferred to a vessel and treated with water (3.5-4.5 times the weight of the crude product).[1][3]

-

A liquid alkali (e.g., NaOH solution) is added dropwise until the pH reaches 7.5. This converts the acidic benzoic acids into their more water-soluble sodium salts.[1][3]

-

Activated carbon can be added at this stage for decolorization, followed by a hot filtration to remove the carbon and any insoluble impurities.[1]

-

-

Acid Precipitation:

-

The filtrate, containing the sodium salts of the isomers, is cooled.

-

A mineral acid (e.g., HCl or H₂SO₄) is added to lower the pH to 2-3.[1]

-

The solution is heated to boiling and then allowed to cool slowly. The desired 2-chloro-5-nitrobenzoic acid, being less soluble under these conditions, will preferentially crystallize.[1]

-

The purified product is collected by filtration, washed with cold water, and dried. This process can yield a product with a purity of ≥99.5%.[4]

-

Analytical Techniques for Isomer Separation and Characterization

The successful development of a drug substance relies on robust analytical methods to separate and quantify positional isomers, ensuring that the level of any undesired isomer is below the regulatory thresholds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation and quantification of halogenated nitrobenzoic acid isomers.

Rationale for Method Development:

-

Reversed-Phase Chromatography: This is the most common mode used. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

-

Pentafluorophenyl (PFP) Columns: For challenging separations of positional isomers, PFP columns offer unique selectivity. The electron-rich fluorine atoms on the stationary phase provide strong pi-pi interactions with the aromatic rings of the analytes. The subtle differences in the electron distribution and dipole moments of the isomers lead to differential retention, often providing baseline separation where traditional C18 columns fail.[4][5] PFP phases are particularly effective for halogenated compounds.[5]

-

Mobile Phase pH Control: The pKa of the isomers plays a crucial role. By adjusting the pH of the mobile phase to be between the pKa values of the isomers, their degree of ionization can be controlled. The neutral (protonated) form of the acid is more hydrophobic and will be retained longer on a reversed-phase column. This difference in ionization can be exploited to enhance separation.

Detailed HPLC Protocol for Chloronitrobenzoic Acid Isomers:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A Pentafluorophenyl (PFP) column (e.g., Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm) is recommended for optimal resolution of positional isomers.[4][5]

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient program should be developed to ensure adequate separation of all isomers from the main analyte and from each other. A typical starting point would be a linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Analytical Workflow:

Sources

- 1. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

5-Bromo-2-chloro-3-nitrobenzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Application Note & Protocols

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Polyfunctionalized Aromatic Building Blocks

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms and nitro groups into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Halogenation can enhance binding affinity through halogen bonding, improve metabolic stability, and influence lipophilicity, thereby affecting a compound's overall druglikeness.[3][4] The nitro group, a potent electron-withdrawing moiety, not only serves as a synthetic handle for further transformations, such as reduction to an amine, but also significantly influences the electronic character of the aromatic ring, activating it for specific chemical transformations.[5][6]

5-Bromo-2-chloro-3-nitrobenzoic acid is a trifunctionalized building block that embodies these principles. Its unique substitution pattern—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, a chlorine atom that can be displaced, and a nitro group activating the ring—renders it a highly versatile precursor for the synthesis of a diverse array of complex molecules, including kinase inhibitors and other targeted therapeutics.[7] This application note provides a comprehensive guide to the properties and synthetic utility of 5-bromo-2-chloro-3-nitrobenzoic acid, complete with detailed protocols for its key transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 60541-88-0 | [8][9] |

| Molecular Formula | C₇H₃BrClNO₄ | [8][9] |

| Molecular Weight | 280.46 g/mol | [8][9] |

| Appearance | Yellow crystalline solid | [8] |

| Melting Point | 222 °C | [9] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)Cl)[O-])Br | [9] |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.1-8.3 (d, 1H), 7.9-8.1 (d, 1H), ~13.5 (s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O), ~150 (C-NO₂), ~135-145 (Ar-C), ~120-130 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3000-3200 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂), ~800-900 (Ar-C-H) |

| Mass Spec (ESI-) | m/z 278, 280 [M-H]⁻ |

Synthetic Transformations and Protocols

The strategic arrangement of functional groups on the 5-bromo-2-chloro-3-nitrobenzoic acid scaffold allows for a variety of selective transformations. The following protocols detail key synthetic applications.

Protocol 1: Amide Bond Formation - The Gateway to Diverse Libraries

The carboxylic acid moiety is a prime site for derivatization via amide coupling, a cornerstone reaction in medicinal chemistry for forging stable linkages and introducing diverse chemical functionalities.[11][12]

Rationale: The conversion of the carboxylic acid to an amide is typically achieved by activation with a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms a highly reactive acyl-transfer agent. This intermediate readily reacts with a primary or secondary amine to form the desired amide. The choice of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to prevent unwanted side reactions.

Experimental Protocol:

-

To a solution of 5-bromo-2-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Caption: Amide bond formation workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling - Forging C-C Bonds

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups.[13][14][15] This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors.[16]

Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[15] The choice of ligand is critical for the efficiency of the reaction.

Experimental Protocol:

-

In a reaction vessel, combine 5-bromo-2-chloro-3-nitrobenzoic acid (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl to pH ~3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) - Strategic Functionalization

The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[5][17][18] This allows for the displacement of the chlorine atom by various nucleophiles, such as amines, alkoxides, or thiolates.

Rationale: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The negative charge is delocalized onto the electron-withdrawing nitro group. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.[17]

Experimental Protocol:

-

Dissolve 5-bromo-2-chloro-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq), to deprotonate the nucleophile if necessary.

-

Add the nucleophile (e.g., a primary or secondary amine, 1.2-1.5 eq).

-

Heat the reaction mixture to a temperature ranging from 60 to 120 °C, depending on the nucleophilicity of the attacking species.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the aqueous mixture with a suitable acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, purify the product further by recrystallization or column chromatography.

Caption: Nucleophilic aromatic substitution workflow.

Application in Kinase Inhibitor Synthesis: A Hypothetical Pathway

The described transformations can be strategically combined to synthesize complex molecules with potential therapeutic applications, such as kinase inhibitors.[7][19] The following diagram illustrates a hypothetical synthetic pathway leveraging 5-bromo-2-chloro-3-nitrobenzoic acid to construct a core scaffold found in some kinase inhibitors.

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Conclusion

5-Bromo-2-chloro-3-nitrobenzoic acid is a powerful and versatile building block for medicinal chemistry. Its trifunctional nature allows for sequential and selective modifications, providing access to a wide range of complex molecular architectures. The protocols outlined in this application note provide a practical guide for researchers to harness the synthetic potential of this valuable reagent in the pursuit of novel therapeutics. The logical and predictable reactivity of this scaffold, grounded in fundamental principles of organic chemistry, makes it an invaluable tool for both library synthesis and lead optimization campaigns.

References

- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

- Google Patents.

-

PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

-

Hernandes, M. Z., et al. "Halogen atoms in the modern medicinal chemistry: hints for the drug design." Current drug targets 11.3 (2010): 303-314. [Link]

-

American Chemical Society. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]

-

MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

-

PubChem. 5-Bromo-2-chloronitrobenzene. [Link]

-

Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

-

PubChem. 2-Chloro-3-nitrobenzoic acid. [Link]

-

WIPO Patentscope. Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

-

ResearchGate. Halogen bonding for rational drug design and new drug discovery. [Link]

-

YouTube. 34.05 Nucleophilic Aromatic Substitution. [Link]

-

Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]

Sources

- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. innospk.com [innospk.com]

- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. growingscience.com [growingscience.com]

- 12. hepatochem.com [hepatochem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-chloro-3-nitrobenzoic acid

Abstract

5-Bromo-2-chloro-3-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in organic synthesis, particularly as a versatile building block for complex molecules in the pharmaceutical and materials science sectors. Its utility is largely derived from the predictable and regioselective nature of its nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the nitro, chloro, bromo, and carboxylic acid substituents. This guide provides a detailed exploration of the mechanistic principles governing the SNAr reactivity of this substrate, offers practical considerations for experimental design, and presents detailed, validated protocols for reactions with various classes of nucleophiles.

Scientific Principles: Understanding the Reactivity of 5-Bromo-2-chloro-3-nitrobenzoic acid

Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings, but it requires specific electronic features on the substrate.[1] Unlike electrophilic substitutions common to electron-rich rings, SNAr proceeds via an addition-elimination mechanism on electron-poor aromatic systems.[2][3]

The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6] The stability of this intermediate is the paramount factor determining the reaction's feasibility and rate. The presence of strong electron-withdrawing groups (EWGs) is essential to delocalize the negative charge.[2][3] The reaction concludes with the departure of a leaving group, which restores the ring's aromaticity.[5]

Caption: General mechanism of a two-step SNAr reaction.

Substituent Effects and Regioselectivity

In 5-Bromo-2-chloro-3-nitrobenzoic acid, the substituents dictate the reaction's course:

-

Activating Group: The nitro group (-NO₂) at C3 is a powerful activating group. Its ability to stabilize a negative charge via resonance is the primary driver of the reaction.

-

Leaving Groups: Both the chloro (-Cl) group at C2 and the bromo (-Br) group at C5 are effective leaving groups.

-

Directing Effects: For SNAr, activation is most effective when the EWG is positioned ortho or para to the leaving group.[7][8] This positioning allows the negative charge of the Meisenheimer complex to be delocalized directly onto the nitro group.[7][8]

-

Substitution at C2 (ortho to -NO₂): Attack at the C2 position places the negative charge on C3, directly adjacent to the nitro group, leading to significant resonance stabilization. This is the highly favored pathway.

-

Substitution at C5 (meta to -NO₂): Attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. Consequently, the intermediate is far less stable, and this pathway is kinetically disfavored.

-

Therefore, nucleophilic attack will occur selectively at the C2 position , leading to the displacement of the chloride ion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Esterification of 5-Bromo-2-chloro-3-nitrobenzoic Acid

Introduction: Strategic Importance of 5-Bromo-2-chloro-3-nitrobenzoate Esters

5-Bromo-2-chloro-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid. Its esters are valuable intermediates in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. The strategic placement of electron-withdrawing groups (bromo, chloro, and nitro) on the phenyl ring significantly influences the chemical properties of the molecule, making its derivatives sought-after building blocks for targeted therapeutic agents and specialized polymers. The esterification of this acid is a critical step in harnessing its synthetic potential, enabling further molecular elaboration.

This document provides a comprehensive guide to the esterification of 5-Bromo-2-chloro-3-nitrobenzoic acid, detailing the underlying chemical principles, a validated experimental protocol, and the necessary safety considerations for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer-Speier esterification.[1][2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1] The equilibrium nature of the reaction necessitates strategic choices to drive the reaction towards the desired ester product.[3]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Due to the presence of three electron-withdrawing groups on the aromatic ring of 5-Bromo-2-chloro-3-nitrobenzoic acid, the carboxyl group is deactivated towards nucleophilic attack. Therefore, forcing conditions, such as the use of a strong acid catalyst and an excess of the alcohol, are typically required to achieve a reasonable reaction rate and yield.

Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-chloro-3-nitrobenzoate

This protocol details the synthesis of the ethyl ester of 5-Bromo-2-chloro-3-nitrobenzoic acid via Fischer esterification.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 5-Bromo-2-chloro-3-nitrobenzoic acid | ≥98% purity |

| Anhydrous Ethanol (EtOH) | ≥99.5% |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine (Saturated NaCl solution) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | |

| Ethyl Acetate (EtOAc) | Reagent grade |

| Hexane | Reagent grade |

| Round-bottom flask with reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Glassware for filtration and crystallization |

Safety Precautions

-

5-Bromo-2-chloro-3-nitrobenzoic acid is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

-

Concentrated Sulfuric Acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Ethanol and Ethyl Acetate are flammable. Keep away from open flames and ignition sources.

-

The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromo-2-chloro-3-nitrobenzoic acid (e.g., 10.0 g, 35.7 mmol) in anhydrous ethanol (100 mL). The large excess of ethanol serves as both a reactant and the solvent, helping to drive the equilibrium towards the product.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (3 mL) to the suspension. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-water (approx. 300 mL). A precipitate of the crude ester may form.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any unreacted acid and the catalyst, and finally with brine (100 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure ethyl 5-bromo-2-chloro-3-nitrobenzoate as a solid.

Visual Workflow of the Esterification Process

Sources

Technical Support Center: Purification of 5-Bromo-2-chloro-3-nitrobenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-2-chloro-3-nitrobenzoic acid. As a critical intermediate in pharmaceutical synthesis, its purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for 5-Bromo-2-chloro-3-nitrobenzoic acid, and what are the primary impurities I should expect?

A1: The most common laboratory and industrial synthesis involves the electrophilic aromatic substitution (nitration) of 5-Bromo-2-chlorobenzoic acid.[1] The reaction typically uses a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3]

Understanding this synthesis is key to anticipating impurities:

-

Unreacted Starting Material: 5-Bromo-2-chlorobenzoic acid is the most common process-related impurity.

-

Isomeric Byproducts: While the existing chloro and bromo substituents direct the incoming nitro group, minor isomers can form due to complex electronic effects under harsh acidic conditions.

-

Dinitrated Products: Over-nitration can occur if the reaction temperature is too high or the reaction time is excessive, leading to dinitro-substituted benzoic acids.[2]

-

Residual Mineral Acids: Incomplete quenching or washing will leave traces of H₂SO₄ and HNO₃ in the crude product.

Q2: Why is quenching the reaction mixture on ice-cold water a critical first step in the workup?

A2: Quenching on ice serves two primary purposes, both critical for safety and product isolation. Firstly, the nitration reaction is highly exothermic. Pouring the reaction mixture into a large volume of ice rapidly dissipates heat, preventing runaway reactions and minimizing the formation of thermal degradation byproducts. Secondly, 5-Bromo-2-chloro-3-nitrobenzoic acid, like many organic acids, is sparingly soluble in cold aqueous media.[4] This sudden decrease in temperature and dilution of the strong acid medium causes the desired product to precipitate out of the solution, allowing for its isolation by filtration.[1]

Q3: What is the guiding principle for selecting an effective recrystallization solvent?

A3: The ideal recrystallization solvent follows the "soluble when hot, insoluble when cold" principle. For 5-Bromo-2-chloro-3-nitrobenzoic acid, this means:

-

High Solubility at Elevated Temperature: The solvent should completely dissolve the crude product near its boiling point.

-

Low Solubility at Low Temperature: As the solution cools, the desired product's solubility should decrease sharply, leading to crystallization and high recovery.

-

Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

-

Inertness: The solvent must not react with the product.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Common solvents for substituted benzoic acids include alcohols (ethanol, methanol), acetic acid, and toluene, often used in combination with an anti-solvent like water or heptane.[5]

Q4: What analytical techniques are recommended to confirm the purity of my final product?

A4: A combination of techniques should be used to provide a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound from starting materials and isomeric impurities. A typical purity acceptance criterion is >98% or higher, depending on the application.[6]

-

Melting Point Analysis: A sharp melting point range close to the literature value (approx. 157-160 °C) is a strong indicator of high purity. Impurities will typically depress and broaden the melting range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1-2%).

-

Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the presence of impurities and monitor the progress of purification.

Troubleshooting Guide

Issue 1: Low yield of crude product after quenching the reaction on ice.

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Incomplete Precipitation | Ensure the quenching medium is ice-cold and use a sufficient volume. After precipitation, allow the slurry to stand in an ice bath for an additional 30 minutes before filtration. | The solubility of the product, while low in cold water, is not zero. Maximizing the precipitation time and maintaining a low temperature reduces losses to the aqueous filtrate. |

| Incomplete Reaction | Before workup, run a quick TLC or HPLC analysis on a small, carefully quenched aliquot of the reaction mixture to confirm the consumption of the starting material. | The workup procedure is designed to isolate the product. If the reaction has not gone to completion, the starting material may have different solubility characteristics, leading to an apparent low yield of the desired product. |

Issue 2: The isolated product is a sticky oil or dark, discolored solid instead of a crystalline powder.

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| High Impurity Load | Triturate the crude material with a cold, non-polar solvent like hexanes or dichloromethane. This involves stirring the solid in the solvent, which will dissolve non-polar, oily impurities while leaving the more polar carboxylic acid as a solid. | Oily consistency often points to dinitrated byproducts or other organic impurities that interfere with crystal lattice formation.[7] Trituration acts as a "pre-purification" wash. |

| Residual Sulfuric Acid | Ensure the crude product is washed thoroughly with copious amounts of cold deionized water on the filter funnel until the filtrate is pH neutral. | Concentrated H₂SO₄ is a viscous, dehydrating agent. Trapped acid can prevent proper crystal formation and lead to a dark, tarry appearance upon attempted drying. |

| Thermal Degradation | Maintain strict temperature control (e.g., 0-10 °C) during the addition of the nitrating mixture.[8][9] | Nitration reactions are highly exothermic. Poor temperature control can "burn" the material, creating a complex mixture of polymeric and degraded byproducts that are difficult to crystallize. |

Issue 3: Recrystallization fails to significantly improve purity; a key impurity co-crystallizes.

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Similar Solubility Profiles | Switch to a multi-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a hot "anti-solvent" (e.g., water) until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly. | When the product and a key impurity (like the starting material) have similar polarities, they may co-crystallize from a single solvent. A two-solvent system alters the polarity and can create a solubility differential that allows for effective separation. |

| Incorrect Solvent Choice | Consult solubility data. The ideal solvent will have a steep solubility curve with respect to temperature for your product, but a shallow curve for the impurity. | This ensures maximum recovery of the desired product while keeping the maximum amount of the impurity dissolved in the mother liquor upon cooling. |

Purification Workflow and Data

Recommended Recrystallization Solvents

The following table provides starting points for optimizing the recrystallization of 5-Bromo-2-chloro-3-nitrobenzoic acid. Ratios should be determined empirically.

| Solvent System | Ratio (v/v) | Procedure Notes | Expected Purity |

| Ethanol / Water | ~3:1 to 5:1 | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool. | >99% |

| Acetic Acid / Water | ~4:1 | Dissolve in hot glacial acetic acid, add water to induce crystallization. | >98.5% |

| Toluene | N/A | Use for removing less polar impurities. May require a larger volume. | Variable |

Purification Workflow Diagram

This diagram outlines the logical flow from the crude reaction mixture to the final, purified product.

A generalized workflow for the purification of 5-Bromo-2-chloro-3-nitrobenzoic acid.